![molecular formula C9H6N4 B3349704 3H-1,2,3-Triazolo[4,5-h]quinoline CAS No. 233-92-1](/img/structure/B3349704.png)
3H-1,2,3-Triazolo[4,5-h]quinoline
Overview
Description
3H-1,2,3-Triazolo[4,5-h]quinoline, also known as 3H-[1,2,3]-triazolo[4,5-b]pyridin-3-ol, is a benzotriazolic additive that is commonly used as a coupling reagent for amino acids and peptides . It is a heterocyclic compound with a triazole nucleus, which is one of the most important heterocycles due to its significant biological and pharmacological properties .
Synthesis Analysis
The synthesis of 3H-1,2,3-Triazolo[4,5-h]quinoline derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of 3H-1,2,3-Triazolo[4,5-h]quinoline consists of a five-membered triazole ring fused with a quinoline ring . The triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
3H-1,2,3-Triazolo[4,5-h]quinoline derivatives have been synthesized through copper-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . This reaction is often used in the synthesis of triazole derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of 3H-1,2,3-Triazolo[4,5-h]quinoline derivatives can vary depending on the specific derivative. For example, one derivative, 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine, has a melting point of 210–212°C .Safety and Hazards
properties
IUPAC Name |
2H-triazolo[4,5-h]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRGMVWMQLOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NNN=C3C=C2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457536 | |
Record name | AGN-PC-0NH2BF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazolo[4,5-h]quinoline | |
CAS RN |
233-92-1 | |
Record name | AGN-PC-0NH2BF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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